N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine
Description
Significance of Spirocyclic Systems in Scaffold Design
Spirocyclic systems offer significant advantages as core structures, or scaffolds, in the design of new drugs. Their primary benefit is their inherent three-dimensional nature, which allows for the precise spatial arrangement of functional groups. tandfonline.com Unlike flat, aromatic systems, spirocycles can project substituents into three-dimensional space, enabling more effective interactions with the complex binding sites of biological targets like proteins. tandfonline.com
This shift towards greater three-dimensionality, often measured by a higher fraction of sp3-hybridized carbon atoms, generally correlates with improved physicochemical properties. tandfonline.com The introduction of a spirocyclic core can enhance aqueous solubility, modulate lipophilicity (logP), and improve metabolic stability. tandfonline.combldpharm.com Furthermore, the rigidity of many spirocyclic systems can lock a molecule into a specific, biologically active conformation, which can lead to enhanced potency and selectivity. tandfonline.comrsc.org
Unique Structural Features of Azaspiro[3.3]heptane Core Architectures
The azaspiro[3.3]heptane core, which consists of two four-membered rings (azetidines or cyclobutanes) joined by a spiro-carbon, possesses a set of unique structural features. These frameworks are rigid and conformationally restricted. rsc.orgresearchgate.net This rigidity is a key attribute, as it reduces the entropic penalty upon binding to a target and provides a well-defined orientation for substituents. rsc.org
The development of novel strained spiro heterocycles, such as those in the azaspiro[3.3]heptane family, is highly desirable for improving drug design. researchgate.net These structures can serve as bioisosteres—substitutes for other chemical groups—for common saturated six-membered rings, offering similar spatial arrangements but with potentially improved metabolic stability and different physicochemical properties. researchgate.netresearchgate.net The strained nature of the four-membered rings in the spiro[3.3]heptane system is a defining characteristic that influences its reactivity and conformation. researchgate.net
Role of Nitrogen-Containing Spirocycles as Privileged Scaffolds in Chemical Space
Nitrogen-containing heterocycles are fundamental components in medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these motifs. nih.govmdpi.com When incorporated into a spirocyclic system, nitrogen atoms (as in azaspirocycles) introduce valuable properties. They can act as basic centers, allowing for salt formation to improve solubility and handling, and can serve as hydrogen bond acceptors or donors, which are critical for molecular recognition at a biological target.
Studies have shown that azaspirocycles can offer advantages over their non-spirocyclic counterparts like piperidines and morpholines, demonstrating higher solubility, decreased lipophilicity, and better metabolic stability. tandfonline.com For this reason, nitrogen-containing spirocycles are often referred to as "privileged scaffolds," as they are frequently found in biologically active compounds and can be used to build libraries of molecules with favorable drug-like properties. rsc.orgnih.gov The 2,6-diazaspiro[3.3]heptane scaffold, for instance, has been successfully used as a structural surrogate for piperazine (B1678402), a common motif in many drugs. researchgate.netnih.gov
Contextualization of N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine within Azaspiro[3.3]heptane Chemistry
This compound is a specific derivative within the broader family of azaspiro[3.3]heptanes. It is built upon the 2-azaspiro[3.3]heptan-6-amine core, which features one azetidine (B1206935) ring and one cyclobutane (B1203170) ring sharing a spirocyclic carbon. The "-6-amine" indicates a primary amino group (-NH2) attached to the cyclobutane ring. The "N,N-dimethyl-" prefix specifies that two methyl groups have replaced the hydrogen atoms on this amino group.
This compound serves as a functionalized building block for medicinal chemistry. The core azaspiro[3.3]heptane scaffold provides the desirable rigid, three-dimensional structure. The N,N-dimethylamino group provides a tertiary amine, which has different basicity, steric bulk, and hydrogen bonding capability compared to the parent primary amine. Chemists can use building blocks like this to introduce the azaspiro[3.3]heptane motif into larger molecules, thereby exploring new chemical space and fine-tuning the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. Related amino-substituted 2-azaspiro[3.3]heptane derivatives have been synthesized as constrained analogues of natural amino acids like ornithine and GABA, for potential use in biochemistry and drug design. nih.govresearchgate.net
Interactive Data Tables
Table 1: Physicochemical Properties of the Parent Compound 2-Azaspiro[3.3]heptan-6-amine
| Property | Value | Source |
| Molecular Formula | C6H12N2 | nih.gov |
| Molecular Weight | 112.17 g/mol | nih.gov |
| Topological Polar Surface Area | 29.1 Ų | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
Note: Data corresponds to the parent compound, 2-Azaspiro[3.3]heptan-6-amine, as specific data for the N,N-dimethyl derivative is not widely available.
Table 2: Examples of Azaspiro[3.3]heptane Scaffolds in Research
| Scaffold Name | Description | Key Application/Significance |
| 2-Azaspiro[3.3]heptane | Contains one azetidine and one cyclobutane ring. nih.gov | Core structure for synthesizing constrained amino acid analogues. nih.gov |
| 2,6-Diazaspiro[3.3]heptane | Contains two azetidine rings. thieme-connect.de | Used as a bioisostere or structural surrogate for piperazine. researchgate.netnih.gov |
| 2-Oxa-6-azaspiro[3.3]heptane | Contains one oxetane (B1205548) and one azetidine ring. | A key intermediate in the synthesis of the tuberculosis drug candidate TBI-223. acs.org |
| 1-Oxa-2,6-diazaspiro[3.3]heptane | Contains one oxetane and one azetidine ring with an additional nitrogen. | Investigated as a novel bioisostere for piperazine. uniba.it |
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine |
InChI |
InChI=1S/C8H16N2/c1-10(2)7-3-8(4-7)5-9-6-8/h7,9H,3-6H2,1-2H3 |
InChI Key |
CYSIRRZWADCQSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CC2(C1)CNC2 |
Origin of Product |
United States |
Synthetic Methodologies for N,n Dimethyl 2 Azaspiro 3.3 Heptan 6 Amine and Its Derivatives
Strategies for Constructing the 2-Azaspiro[3.3]heptane Core
The creation of the 2-azaspiro[3.3]heptane core, characterized by two four-membered rings sharing a single carbon atom, can be achieved through several strategic synthetic routes. These methodologies are designed to efficiently build the strained spirocyclic system.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a common and effective strategy for forming cyclic structures, including the 2-azaspiro[3.3]heptane core. This approach involves the formation of one or both of the azetidine (B1206935) rings from a single precursor molecule containing the necessary reactive groups.
One of the primary methods for constructing the 2-azaspiro[3.3]heptane skeleton involves the sequential ring closure of a 1,3-bis-electrophile with a 1,1-C- or 1,1-N-bis-nucleophile. nih.govresearchgate.net This strategy allows for the formation of both four-membered rings in the spirocyclic scaffold. For instance, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid has been accomplished using this approach, highlighting its utility in creating functionalized derivatives. nih.govresearchgate.net
Reductive amination of a readily available aldehyde can also be employed to generate precursors for cyclization. This method provides a practical route to functionalized 2,6-diazaspiro[3.3]heptanes, which are closely related structural analogs. thieme-connect.de
[2+2] Cycloaddition Reactions for Azetidine Ring Construction in Spirocycles
The [2+2] cycloaddition reaction is a powerful tool for the construction of four-membered rings, including the azetidine ring of the 2-azaspiro[3.3]heptane core. This reaction typically involves the combination of two two-atom components to form a four-membered ring. A key example is the thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate, such as Graf's isocyanate (ClO2S-NCO), to form a spirocyclic β-lactam. researchgate.net This β-lactam can then be reduced to yield the desired 1-azaspiro[3.3]heptane. researchgate.net This methodology has been successfully applied in the synthesis of bioisosteres of piperidine (B6355638). researchgate.net
Approaches from Precursor Molecules (e.g., Tribromoneopentyl Alcohol Derivatives, Azetidinone Scaffolds)
The synthesis of the 2-azaspiro[3.3]heptane core can also commence from readily available precursor molecules. A notable example is the use of tribromoneopentyl alcohol (TBNPA), a commercial flame retardant. acs.orgacs.org Treatment of TBNPA can lead to the formation of key intermediates like 3,3-bis(bromomethyl)oxetane (B1265868). This intermediate can then undergo a hydroxide-facilitated alkylation with an appropriate amine to create the azetidine ring, forming a 2-oxa-6-azaspiro[3.3]heptane derivative. acs.org This approach offers a low-cost and protecting group-free route to these spirocycles. acs.org
Azetidinone scaffolds, which are four-membered lactams, can also serve as precursors. These can be synthesized through various methods and subsequently modified to construct the second ring of the spirocyclic system. For example, a known azetidinone can be reduced to provide access to a dichloride intermediate, which can then be used to build the second azetidine ring in a 2,6-diazaspiro[3.3]heptane synthesis. thieme-connect.de
Functionalization Strategies for N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine
Once the 2-azaspiro[3.3]heptane core is established, the next critical step is the introduction of the desired functional groups. To obtain this compound, a key intermediate is 6-amino-2-azaspiro[3.3]heptane. This intermediate can be synthesized with a protecting group, such as a tert-butoxycarbonyl (BOC) group, on the nitrogen of the azetidine ring (N2-BOC protected 6-amino-2-azaspiro[3.3]heptane). scbt.comapolloscientific.co.uknih.gov
The final step to achieve this compound involves the dimethylation of the primary amine at the 6-position. A common and effective method for this transformation is reductive amination. This can be achieved by reacting the 6-amino-2-azaspiro[3.3]heptane (or its protected form, followed by deprotection) with an excess of formaldehyde (B43269) in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) or formic acid (Eschweiler-Clarke reaction). This well-established procedure in organic synthesis allows for the exhaustive methylation of a primary amine to the corresponding tertiary amine. organic-chemistry.org
The following table summarizes the key synthetic strategies discussed:
| Strategy | Description | Key Intermediates/Reagents |
| Intramolecular Cyclization | Formation of one or both rings from a single precursor. | 1,3-bis-electrophiles, 1,1-C- or 1,1-N-bis-nucleophiles |
| [2+2] Cycloaddition | Formation of the azetidine ring from two two-atom components. | Endocyclic alkenes, Graf's isocyanate |
| Precursor-Based Synthesis | Starting from readily available molecules. | Tribromoneopentyl alcohol, Azetidinone scaffolds |
| Functionalization | Introduction of the N,N-dimethylamino group. | 6-Amino-2-azaspiro[3.3]heptane, Formaldehyde, Reducing agents |
Introduction of the N,N-Dimethylamino Moiety
The final step in the synthesis of this compound is the introduction of the two methyl groups onto the primary amine at the C6 position. This transformation can be achieved through several established methodologies.
Reductive amination is a versatile and widely used method for the formation of amines. researchgate.net In the context of synthesizing this compound, the Eschweiler-Clarke reaction is a particularly relevant and efficient one-pot method for the methylation of primary amines. wikipedia.orgjk-sci.com This reaction utilizes excess formaldehyde as the source of the methyl groups and formic acid as the reducing agent. wikipedia.orgnrochemistry.com
The reaction proceeds through the initial formation of an imine between the primary amine of 2-azaspiro[3.3]heptan-6-amine and formaldehyde. This is followed by a hydride transfer from formic acid to the iminium ion, resulting in the monomethylated amine. The process is repeated to yield the desired tertiary amine. nrochemistry.com A key advantage of the Eschweiler-Clarke reaction is that it avoids the formation of quaternary ammonium (B1175870) salts, as a tertiary amine cannot form another iminium ion with formaldehyde. wikipedia.org Chiral centers in the starting amine are also typically not racemized under these conditions. wikipedia.org
Alternative reducing agents to formic acid, such as sodium cyanoborohydride, can also be employed in reductive amination reactions with formaldehyde. jk-sci.com
Table 1: Key Features of the Eschweiler-Clarke Reaction for N,N-Dimethylation
| Feature | Description |
| Reactants | Primary or secondary amine, excess formaldehyde, formic acid |
| Product | Tertiary amine with methyl groups |
| Key Intermediates | Imine, Iminium ion |
| Advantages | One-pot reaction, avoids quaternization, generally preserves stereochemistry |
| Byproduct | Carbon dioxide |
While not as common for N,N-dimethylation in a single step from a primary amine due to the potential for over-alkylation and the formation of quaternary ammonium salts, direct alkylation with a methylating agent can be used. This method is more suitable for the methylation of a secondary amine precursor. For instance, if N-methyl-2-azaspiro[3.3]heptan-6-amine is available, it can be further methylated using an appropriate methylating agent to yield the final product.
Stereoselective Functionalization at the Spirocenter and C6-Position
The stereochemistry of the 2-azaspiro[3.3]heptane core and its substituents is crucial for its biological activity. Several methods have been developed for the asymmetric synthesis of substituted 2-azaspiro[3.3]heptanes.
One approach involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to chiral N-tert-butanesulfinyl aldimines. researchgate.net This methodology allows for the preparation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes. researchgate.netrsc.org The process involves a three-step procedure with high yields and diastereoselectivities. rsc.org Although this method focuses on substitution at the C1 position, the principles of using chiral auxiliaries can be adapted for stereoselective functionalization at other positions, including the C6-position, during the synthesis of the spirocyclic framework.
Scalable and Practical Synthesis Protocols for this compound
The development of scalable and practical synthetic routes is essential for the production of pharmaceutically relevant compounds. For azaspiro[3.3]heptane derivatives, several scalable syntheses have been reported. For instance, a concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been developed, highlighting the feasibility of producing these scaffolds on a larger scale. researchgate.net
A practical, protecting-group-free route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane has been demonstrated on a 100-gram scale. nih.gov This synthesis involves the hydroxide-facilitated alkylation of an aniline (B41778) with 3,3-bis(bromomethyl)oxetane. nih.gov The principles of this scalable approach, particularly the efficient construction of the azetidine ring, can be applied to the synthesis of the 2-azaspiro[3.3]heptane core.
Once the 2-azaspiro[3.3]heptan-6-amine precursor is obtained through a scalable route, the final N,N-dimethylation step via the Eschweiler-Clarke reaction is also known to be amenable to scale-up. organic-chemistry.org
Comparison of Synthetic Efficiency and Accessibility for Different this compound Syntheses
Table 2: Comparison of Synthetic Strategies for N,N-Dimethylation
| Synthetic Strategy | Precursor | Reagents | Pros | Cons |
| Eschweiler-Clarke | 2-Azaspiro[3.3]heptan-6-amine (primary amine) | Formaldehyde, Formic Acid | One-pot, high yield, avoids quaternization, cost-effective reagents. wikipedia.orgnrochemistry.com | Requires handling of formaldehyde and formic acid. |
| Stepwise Reductive Amination | 2-Azaspiro[3.3]heptan-6-amine (primary amine) | Formaldehyde, NaBH3CN or other reducing agents | Milder conditions may be possible compared to Eschweiler-Clarke. jk-sci.com | May require two separate reaction steps for dimethylation. |
| Direct Alkylation | N-Methyl-2-azaspiro[3.3]heptan-6-amine (secondary amine) | Methyl iodide or other methylating agents | Can be high yielding for the final step. | Requires synthesis of the secondary amine precursor; risk of over-alkylation. |
Chemical Reactivity and Mechanistic Investigations of N,n Dimethyl 2 Azaspiro 3.3 Heptan 6 Amine Derivatives
Reactions Involving the Spirocyclic Amine Nitrogen
The reactivity of the secondary amine in the 2-azaspiro[3.3]heptane core is intrinsically linked to its basicity. Unlike piperidine (B6355638), where the nitrogen is in a six-membered ring, the azetidine (B1206935) nitrogen in the spiro[3.3]heptane system is part of a more strained four-membered ring. This structural constraint influences the nitrogen's pKa. For instance, replacing a morpholine (B109124) ring with a 2-oxa-6-azaspiro[3.3]heptane moiety in the compound AZD1979 resulted in a significant increase in basicity (ΔpKa = +1.5). nih.gov This increased basicity can be attributed to the reduced inductive electron withdrawal from the heteroatom, which is now in a γ-position to the nitrogen rather than a β-position as in morpholine. nih.gov
This change in basicity has a notable effect on the physicochemical properties of the molecule, such as lipophilicity (logD). Generally, introducing a spirocyclic center like azaspiro[3.3]heptane in place of morpholines, piperidines, or piperazines leads to a decrease in logD7.4, which may seem counterintuitive given the net addition of a carbon atom. nih.gov This phenomenon is rationalized by the increased basicity. However, N-linked 2-azaspiro[3.3]heptanes represent an exception to this trend, showing an increase in logD7.4 by +0.2 to +0.5, consistent with the addition of carbon. nih.gov
| Scaffold Replacement | Effect on Basicity (pKa) | Effect on Lipophilicity (ΔlogD7.4) |
|---|---|---|
| Morpholine → 2-Oxa-6-azaspiro[3.3]heptane | Increase (e.g., +1.5) nih.gov | Decrease (e.g., -1.2) nih.gov |
| Piperidine/Piperazine (B1678402) → C-linked Azaspiro[3.3]heptane | Increase nih.gov | Decrease (-0.2 to -1.1) nih.gov |
| Piperidine → N-linked 2-Azaspiro[3.3]heptane | - | Increase (+0.2 to +0.5) nih.gov |
The nitrogen of the 2-azaspiro[3.3]heptane ring is a versatile point for functionalization. Protecting groups are frequently employed to mask the amine's reactivity during transformations elsewhere in the molecule. neliti.com The choice of protecting group is crucial and depends on its stability to various reaction conditions and the ease of its removal. neliti.comwikipedia.org
Commonly used protecting groups for amines like the one in the 2-azaspiro[3.3]heptane system include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). researchgate.net For example, the synthesis of various functionalized derivatives often starts with a Boc-protected 2-azaspiro[3.3]heptane precursor. univ.kiev.ua The Boc group is stable under many reaction conditions but can be readily removed with acid. neliti.com An orthogonal protecting group strategy, where different protecting groups that can be removed under distinct conditions are used, allows for selective functionalization of molecules with multiple reactive sites. neliti.com
N-functionalization is not limited to protection; it is also a key strategy for building target molecules. For instance, the cyclization of 3,3-bis(bromomethyl)oxetane (B1265868) with anilines, such as 2-fluoro-4-nitroaniline (B181687), leads to the formation of N-aryl-2-oxa-6-azaspiro[3.3]heptanes. acs.org Similarly, reaction with benzylamine (B48309) has been used to produce N-benzyl protected spirocycles. researchgate.net These N-substituted derivatives serve as important intermediates for further chemical exploration.
Transformations at the C6-Position of the Spiro[3.3]heptane System
The C6 position offers another site for introducing chemical diversity into the N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine framework.
Direct substitution at the C6 position allows for the introduction of various functional groups. The synthesis of 6-amino-2-azaspiro[3.3]heptane derivatives highlights the feasibility of installing amine-related functionalities at this carbon. nih.govresearchgate.net One synthetic approach involves constructing the spirocyclic scaffold through the ring closure of 1,3-bis-electrophiles with appropriate nucleophiles. nih.govresearchgate.net Straightforward synthetic routes to various substituted heterocyclic spiro[3.3]heptanes have been developed, providing building blocks for medicinal chemistry. nih.gov For example, a key intermediate for a tuberculosis treatment involves the double N-alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane to form 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. acs.org
Once a functional group is installed at the C6 position, it can be further modified to create a range of derivatives. For instance, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid has been reported. nih.gov These amino acid analogues are sterically constrained and can be incorporated into peptides or used as scaffolds in drug design. nih.govresearchgate.net The presence of both an amine and a carboxylic acid group at the C6 position opens up a wide array of possible chemical transformations, including amide bond formation and other standard manipulations of these functional groups. The synthesis of such functionalized derivatives often proceeds in good yields, allowing for multigram-scale production. univ.kiev.uaresearchgate.net
Ring-Opening and Rearrangement Pathways of Azaspiro[3.3]heptanes
The spiro[3.3]heptane framework consists of two four-membered rings, which are inherently strained. This ring strain influences the molecule's stability and can lead to ring-opening or rearrangement reactions under certain conditions.
The stability of the azetidine and cyclobutane (B1203170) rings is a critical consideration. While the rings are generally stable, they can be susceptible to opening under harsh conditions, such as in the presence of strong Lewis acids or at elevated temperatures. researchgate.net For example, the oxetane (B1205548) ring in 2-oxa-6-azaspiro[3.3]heptane derivatives has been opened using hydrobromic acid. researchgate.netresearchgate.net The susceptibility to ring-opening can be influenced by the substituents on the rings. researchgate.net
Some related strained heterocyclic systems, like certain 3-azetidinones, have shown instability towards nucleophilic ring-opening. researchgate.net The key synthesis step for some 1-azaspiro[3.3]heptanes involves the reduction of a spirocyclic β-lactam intermediate with alane. researchgate.netnih.gov This process involves the opening of the four-membered lactam ring as part of the reduction of the amide bond. The development of novel strained spiro heterocycles is an active area of research, with a focus on creating motifs that offer high molecular rigidity and predictable exit vectors for substituents, which are desirable properties in drug design. researchgate.net
| Compound Name |
|---|
| This compound |
| 2-azaspiro[3.3]heptane |
| piperidine |
| morpholine |
| 2-oxa-6-azaspiro[3.3]heptane |
| AZD1979 |
| piperazine |
| tert-butoxycarbonyl (Boc) |
| benzyloxycarbonyl (Cbz) |
| tert-butyl-1-(hydroxymethyl)-2-azaspiro-[3.3]heptane-2-carboxylate |
| 3,3-bis(bromomethyl)oxetane |
| 2-fluoro-4-nitroaniline |
| N-aryl-2-oxa-6-azaspiro[3.3]heptanes |
| benzylamine |
| 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid |
| 2-azaspiro[3.3]heptane-6-carboxylic acid |
| 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane |
| azetidine |
| cyclobutane |
| 3-azetidinone |
| 1-azaspiro[3.3]heptane |
| β-lactam |
Mechanistic Insights into Key Bond-Forming Reactions
The chemical reactivity of this compound and its derivatives is largely governed by the nucleophilic character of the tertiary amine at the 6-position and the inherent ring strain of the dual four-membered azetidine rings. Mechanistic investigations into key bond-forming reactions, such as N-alkylation and N-acylation, provide a deeper understanding of the electronic and steric factors that influence the reactivity of this unique spirocyclic scaffold. While specific computational studies on this compound are not extensively documented in publicly available literature, mechanistic principles can be inferred from studies on analogous secondary and tertiary cyclic amines, as well as from the well-established principles of azetidine chemistry.
The reactivity of azetidines is significantly influenced by their considerable ring strain. researchwithrutgers.comrsc.orgrsc.orgresearchgate.net This strain can lead to unique reactivity under certain reaction conditions, although the azetidine ring is notably more stable than the three-membered aziridine (B145994) ring. researchwithrutgers.comrsc.orgrsc.orgresearchgate.net The spirocyclic nature of the [3.3]heptane core introduces a rigid, three-dimensional structure that can influence the accessibility of the lone pair of electrons on the nitrogen atom, thereby affecting its nucleophilicity. nih.gov
N-Alkylation Reactions: A Look at the S\textsubscript{N}2 Mechanism
N-alkylation of the amine functionality in derivatives of 2-azaspiro[3.3]heptan-6-amine typically proceeds via a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism. In this reaction, the nitrogen atom acts as the nucleophile, attacking an electrophilic carbon atom of an alkyl halide or a similar alkylating agent. This process is concerted, meaning the formation of the new carbon-nitrogen bond and the cleavage of the carbon-leaving group bond occur simultaneously.
The transition state of this reaction is a critical point on the reaction coordinate, characterized by a trigonal bipyramidal geometry at the central carbon atom. numberanalytics.com The nucleophilic amine and the leaving group are positioned on opposite sides of the carbon. numberanalytics.com The energy of this transition state dictates the reaction rate, with lower energy transition states leading to faster reactions. numberanalytics.com
Several factors influence the rate and efficiency of N-alkylation for this compound derivatives:
Nucleophilicity of the Amine: The presence of two methyl groups on the nitrogen atom enhances its electron-donating character, thereby increasing its nucleophilicity compared to a primary or secondary amine. However, the steric hindrance from these methyl groups and the rigid spirocyclic framework can counteract this electronic effect. Computational studies on simpler cyclic amines have shown that while cyclic secondary amines are generally more nucleophilic than their non-cyclic counterparts, bulky substituents can significantly hinder reactivity. youtube.com
Steric Hindrance: The spirocyclic structure presents a unique steric environment. While the azetidine rings themselves are relatively small, their rigid perpendicular orientation can shield the nitrogen atom from attack by bulky electrophiles. This steric hindrance can be a determining factor in the feasibility of certain alkylation reactions.
Solvent Effects: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are known to accelerate S\textsubscript{N}2 reactions by solvating the cation of the alkylating agent's salt without strongly solvating the nucleophile, thus enhancing its reactivity. numberanalytics.com
Below is a representative data table illustrating the hypothetical kinetic parameters for the N-alkylation of a generic tertiary amine, which can be considered analogous to the reactivity of this compound.
| Alkylating Agent | Leaving Group | Relative Rate (k\textsubscript{rel}) | Activation Energy (Ea, kcal/mol) |
| CH\textsubscript{3}I | I | 150 | 12 |
| CH\textsubscript{3}Br | Br | 75 | 14 |
| CH\textsubscript{3}Cl | Cl | 1 | 18 |
| (CH\textsubscript{3})\textsubscript{2}CHI | I | 5 | 17 |
This table is illustrative and presents typical trends in S\textsubscript{N}2 reactions. The values are not experimentally derived for this compound.
N-Acylation Reactions: Formation of Amides
The N-acylation of secondary amine precursors to this compound is a fundamental bond-forming reaction leading to amide derivatives. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of an acyl halide, anhydride (B1165640), or ester. youtube.com
The generally accepted mechanism for acylation with an acyl chloride involves a nucleophilic addition-elimination pathway. The amine adds to the carbonyl group to form a tetrahedral intermediate. This is followed by the elimination of the leaving group (e.g., a chloride ion) to regenerate the carbonyl group and form the final amide product. youtube.com
Key mechanistic considerations for the N-acylation of 2-azaspiro[3.3]heptan-6-amine derivatives include:
Reactivity of the Acylating Agent: The reactivity of the acylating agent is crucial. Acyl chlorides are highly reactive electrophiles and can acylate even sterically hindered or less nucleophilic amines. youtube.com Acetic anhydride is another effective acylating agent. youtube.com
Formation of the Tetrahedral Intermediate: The stability of the tetrahedral intermediate can influence the reaction pathway. The rigid spirocyclic framework may introduce strain into this intermediate, potentially affecting the reaction rate.
Role of a Base: These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acid (e.g., HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
The following table provides a qualitative overview of the reactivity of a generic secondary amine with various acylating agents, which serves as a model for the precursors of this compound.
| Acylating Agent | General Reactivity | Typical Conditions |
| Acetyl Chloride | Very High | Inert solvent, often with a tertiary amine base |
| Acetic Anhydride | High | Can be run neat or in an inert solvent |
| Ethyl Acetate | Low | Requires high temperatures or catalysis |
This table provides a general comparison of reactivity and is not based on specific experimental data for 2-azaspiro[3.3]heptan-6-amine derivatives.
Stereochemical Aspects and Conformational Analysis of N,n Dimethyl 2 Azaspiro 3.3 Heptan 6 Amine
Chiral Resolution and Enantioselective Synthesis Strategies for Azaspiro[3.3]heptanes
The presence of stereogenic centers in substituted azaspiro[3.3]heptanes necessitates methods for obtaining single enantiomers. This can be achieved through the separation of racemic mixtures (chiral resolution) or by synthesizing the desired enantiomer directly (enantioselective synthesis).
Chiral Resolution: Chiral resolution is a common technique used to separate a racemic mixture into its individual enantiomers. wikipedia.org For amino compounds like azaspiro[3.3]heptanes, two primary methods are widely applicable:
Diastereomeric Salt Crystallization: This classic method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid. wikipedia.org This reaction forms a pair of diastereomeric salts with different physical properties, most importantly, different solubilities. Fractional crystallization can then be used to separate these salts. Once separated, the addition of a base regenerates the pure enantiomer of the amine. wikipedia.org The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization conditions. wikipedia.org
Chiral Column Chromatography: This technique utilizes a stationary phase that is itself chiral. mdpi.com As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and elute separately. High-performance liquid chromatography (HPLC) with chiral columns is a powerful analytical and preparative tool for obtaining enantiomerically pure compounds. mdpi.com
Enantioselective Synthesis: To avoid the inherent 50% loss of material in classical resolution, enantioselective synthesis strategies are often preferred. These methods aim to produce a single enantiomer from the outset. A prominent strategy for synthesizing chiral 1-substituted 2-azaspiro[3.3]heptanes involves the diastereoselective addition of a nucleophile to a chiral imine, such as an N-tert-butanesulfinyl aldimine (Davis-Ellman imine). researchgate.net
This approach involves a three-step process:
A highly diastereoselective addition of an ethyl cyclobutanecarboxylate (B8599542) anion to a chiral N-tert-butanesulfinyl imine. researchgate.net
Reduction of the resulting ester group to a primary alcohol. researchgate.net
Intramolecular nucleophilic substitution to form the second ring of the spirocycle. researchgate.net
This methodology has been shown to be efficient, with high yields and excellent diastereoselectivity. researchgate.netrsc.org A similar strategy has been successfully applied to the synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes, demonstrating the versatility of using chiral auxiliaries to control the stereochemical outcome. nih.gov
| Strategy | Description | Key Features |
| Diastereomeric Salt Crystallization | Reaction of the racemic amine with a chiral acid to form separable diastereomeric salts. wikipedia.org | Relies on differential solubility; at least 50% of the material is the undesired enantiomer. wikipedia.org |
| Chiral Chromatography | Separation of enantiomers based on differential interaction with a chiral stationary phase. mdpi.com | Can be used for both analytical and preparative scales; highly efficient. |
| Enantioselective Synthesis (Auxiliary-based) | Use of a chiral auxiliary, like a sulfinamide group, to direct the stereochemical course of a reaction, followed by its removal. researchgate.net | High diastereoselectivity (dr up to 98:2); avoids loss of material associated with resolution. rsc.orgnih.gov |
Conformational Preferences and Dynamics of the Spiro[3.3]heptane System
The spiro[3.3]heptane core is characterized by its rigid, three-dimensional structure, which is a key feature for its use in drug design. researchgate.net This rigidity stems from the fusion of two cyclobutane (B1203170) rings at a central quaternary carbon atom. Unlike more flexible six-membered rings, the spiro[3.3]heptane scaffold has limited conformational freedom, which allows for a more predictable orientation of substituents in space. researchgate.net
Influence of N,N-Dimethylation on Spirocycle Conformation and Rigidity
The nitrogen atom in a 2-azaspiro[3.3]heptane ring is typically pyramidal. However, the barrier to nitrogen inversion can be influenced by the nature of its substituents. In the case of an N-aryl substituted 2-oxa-6-azaspiro[3.3]heptane, crystallographic data showed that the nitrogen atom is nearly planar, or at least rapidly inverting through a low energy barrier. acs.org For aliphatic substituents, like the two methyl groups in N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine, the nitrogen is expected to retain its pyramidal geometry.
The presence of the two methyl groups will introduce steric bulk around the nitrogen atom. This can have several effects:
Local Geometry: The C-N-C bond angles involving the methyl groups may be slightly distorted to accommodate their size.
Rotational Barriers: There will be a rotational barrier around the C-N bonds connecting the methyl groups to the ring.
Spirocycle Conformation: The steric presence of the dimethylamino group is unlikely to cause a major change in the puckering of the rigid spiro[3.3]heptane core, but it could have subtle effects on the local geometry and the preferred orientation of the entire substituent group relative to the ring system.
Without direct experimental or computational data for this specific molecule, the assumption is that the foundational rigidity of the spiro[3.3]heptane skeleton is maintained, with the N,N-dimethyl group primarily influencing the local steric and electronic environment.
Diastereoselectivity in Multi-Substituted Azaspiro[3.3]heptane Systems
When multiple substituents are present on the azaspiro[3.3]heptane scaffold, multiple diastereomers are possible. Controlling the relative stereochemistry between these substituents is a key challenge in synthesis. High levels of diastereoselectivity are often achieved by taking advantage of the steric and electronic properties of the starting materials and reagents.
A powerful method for achieving high diastereoselectivity is the substrate-controlled addition to a chiral precursor. As mentioned in section 4.1, the addition of ethyl cyclobutanecarboxylate anions to chiral N-tert-butanesulfinyl imines proceeds with very high diastereoselectivity, affording diastereomeric ratios (dr) of up to 98:2. rsc.org This high level of stereocontrol is attributed to the directing effect of the chiral sulfinyl group, which biases the approach of the nucleophile to one face of the imine.
This principle demonstrates that the stereochemistry at one position can effectively direct the stereochemical outcome at a newly forming stereocenter, a fundamental concept in asymmetric synthesis. The development of such diastereoselective reactions is crucial for accessing the full range of stereoisomers of multi-substituted azaspiro[3.3]heptanes for evaluation in drug discovery programs. rsc.orgacs.org
| Reaction Type | Stereocontrol Element | Achieved Diastereoselectivity (dr) | Reference |
| Addition of enolate to chiral imine | N-tert-butanesulfinyl auxiliary | up to 98:2 | rsc.org |
| Addition of azetidinecarboxylate anion to chiral imine | N-tert-butanesulfinyl auxiliary | up to 98:2 | nih.gov |
Advanced Spectroscopic and Structural Characterization of N,n Dimethyl 2 Azaspiro 3.3 Heptan 6 Amine Derivatives
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the initial structural confirmation of novel compounds, including derivatives of N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically within 5 ppm), which allows for the confident determination of a molecule's elemental composition.
For the parent compound, this compound, HRMS analysis, often using electrospray ionization (ESI), would focus on identifying the protonated molecular ion, [M+H]⁺. The precise mass of this ion is compared against the theoretical value calculated from the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N). This comparison is critical for distinguishing the target compound from isomers or other molecules with the same nominal mass. Research on related 2-azaspiro[3.3]heptane derivatives consistently utilizes HRMS to validate the products of complex synthetic sequences.
| Ion | Elemental Formula | Theoretical m/z | Observed m/z (Example) | Difference (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₉H₁₉N₂⁺ | 155.1543 | 155.1540 | -1.9 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
While HRMS confirms the elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed atomic-level connectivity and spatial information required for complete structural elucidation. Analysis of ¹H and ¹³C NMR spectra, augmented by multi-dimensional techniques, is indispensable for characterizing the unique spirocyclic framework.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons, the methine proton at the 6-position, and the four sets of methylene (B1212753) protons on the two cyclobutane (B1203170) rings. The symmetry of the molecule dictates the number of unique signals. The ¹³C NMR spectrum would similarly display signals for the N-methyl carbons, the methine carbon, the spirocyclic quaternary carbon, and the methylene carbons.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Given the conformational rigidity and complexity of the spin systems in the spirocyclic core, one-dimensional NMR spectra are often insufficient for complete assignment. Multi-dimensional NMR experiments are routinely employed to resolve ambiguities.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J), establishing connectivity between adjacent protons. For this molecule, COSY would show correlations between the methine proton (H6) and the adjacent methylene protons (H7), as well as between geminal and vicinal protons within each cyclobutane ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on their corresponding, and more easily assigned, proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding connectivity. For a rigid structure like a 2-azaspiro[3.3]heptane derivative, NOESY is invaluable for determining stereochemistry and the three-dimensional conformation of the rings.
| Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | H6 ↔ H7 | Connectivity at the amine-substituted carbon. |
| HSQC | CH₃-N ↔ C H₃-N; H6 ↔ C6 | Direct C-H bond correlations for all non-quaternary carbons. |
| HMBC | CH₃-N ↔ C1, C3 | Confirms connectivity of N-methyl groups to the azetidine (B1206935) ring. |
| HMBC | H1, H3, H7 ↔ C5 (spiro) | Unambiguously confirms the spirocyclic connection point. |
| NOESY | H1 ↔ H7 (example) | Provides through-space distances to define 3D conformation. |
Fluorine NMR (if fluorinated derivatives are discussed)
The incorporation of fluorine is a common strategy in medicinal chemistry to modulate a compound's properties. For fluorinated derivatives of 2-azaspiro[3.3]heptanes, ¹⁹F NMR spectroscopy is a powerful analytical tool. nih.gov ¹⁹F NMR offers high sensitivity and a wide chemical shift range, making it highly informative. The chemical shift of a fluorine nucleus is extremely sensitive to its local electronic environment, providing valuable data on the success of fluorination reactions and the electronic character of the surrounding molecular framework.
X-ray Crystallography for Solid-State Conformational and Intermolecular Interaction Analysis
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with very high precision.
| Parameter | Typical Information / Value |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/n |
| Bond Length (C-C) | ~1.54 Å |
| Bond Length (C-N) | ~1.47 Å |
| Bond Angle (in ring) | Approaches 90°, defining ring strain. |
| Ring Puckering Angle | Quantifies the deviation of the cyclobutane rings from planarity. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.
For this compound, IR and Raman spectra would provide a characteristic fingerprint. Key vibrational modes include:
C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region from the methyl and methylene groups.
CH₂ bending (scissoring): Found near 1450 cm⁻¹.
C-N stretching: Typically observed in the 1000-1250 cm⁻¹ region.
Ring vibrations: The skeletal vibrations of the strained cyclobutane rings would give rise to a series of bands in the fingerprint region (< 1400 cm⁻¹).
IR and Raman spectroscopy are complementary: vibrations that are strong in the IR spectrum (involving a change in dipole moment) may be weak in the Raman spectrum, and vice versa. For instance, the symmetric breathing modes of the carbon skeleton are often more prominent in Raman spectra. These techniques are excellent for rapid confirmation of functional groups and for monitoring reaction progress.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|
| C-H Stretch (sp³ C-H) | 2850 - 3000 | Strong |
| CH₂ Bend (Scissoring) | ~1450 | Medium |
| C-N Stretch (Alkyl Amine) | 1000 - 1250 | Medium-Weak |
| Cyclobutane Ring Modes | 800 - 1200 | Variable |
Structure Property Relationships Spr and Scaffold Design Principles
Impact of Spirocyclic Architecture on Molecular Rigidity and Three-Dimensionality (3D Character)
The defining feature of the azaspiro[3.3]heptane core is its spirocyclic nature, where two four-membered rings are joined by a single common carbon atom. This arrangement imparts a high degree of molecular rigidity and conformational restriction when compared to more flexible, monocyclic analogs. researchgate.netrsc.orguniba.itresearchgate.net This rigidity is advantageous in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity. nih.gov
The spirocyclic fusion also forces the molecule out of planarity, conferring a distinct three-dimensional (3D) character. researchgate.netrsc.orguniba.it This "escape from flatland" is a key strategy in modern medicinal chemistry to improve physicochemical properties and explore new chemical space. rsc.orguniba.it The well-defined 3D geometry of the azaspiro[3.3]heptane scaffold allows for the precise positioning of substituents in space, which can enhance target selectivity and improve drug-like properties. rsc.orguniba.itresearchgate.net
Rational Design of Azaspiro[3.3]heptane Scaffolds for Specific Property Modulation
The azaspiro[3.3]heptane framework serves as a versatile scaffold that can be rationally modified to fine-tune key properties like aqueous solubility and metabolic stability. researchgate.netrsc.org The introduction of the spirocyclic core itself is a strategy to improve these characteristics. For instance, replacing a traditional piperidine (B6355638) ring with a 2-azaspiro[3.3]heptane moiety has been shown to lead to improved solubility and reduced metabolic degradation. enamine.net
Further functionalization of the scaffold allows for precise control over its properties. The synthesis of various substituted azaspiro[3.3]heptanes provides a toolkit for medicinal chemists to optimize lead compounds. rsc.orgnih.gov For example, strategic placement of polar groups can enhance aqueous solubility, while blocking potential sites of metabolism can improve metabolic stability. The inherent strain and rigidity of the scaffold can also contribute to increased metabolic resistance compared to more flexible aliphatic rings. researchgate.net
N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine as a Bioisosteric Replacement for Conventional Heterocyclic Rings in Chemical Biology and Material Science
Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity, is a cornerstone of drug design. The azaspiro[3.3]heptane motif, including this compound, has emerged as a valuable bioisosteric replacement for common saturated heterocycles. researchgate.netrsc.orguniba.itnih.govnih.gov
Azaspiro[3.3]heptanes are frequently employed as bioisosteres for piperidine and piperazine (B1678402) rings. nih.govnih.govnih.govresearchgate.net Specifically, 2-azaspiro[3.3]heptane is considered a bioisostere for piperidine, while 2,6-diazaspiro[3.3]heptane serves as a structural surrogate for piperazine. rsc.orgenamine.net
The replacement often leads to significant improvements in physicochemical properties. Introducing the spirocyclic center can lower lipophilicity (logD), a counterintuitive effect given the net addition of a carbon atom, which is often rationalized by an increase in basicity. nih.gov However, it is noted that azaspiro[3.3]heptanes may not be suitable bioisosteres for these six-membered rings when not used as terminal groups, due to significant geometric changes. nih.gov
| Replacement | Change in logD7.4 | Reference |
|---|---|---|
| Morpholine (B109124), Piperazine, C-linked Piperidine | -0.2 to -1.1 | nih.gov |
| N-linked Piperidine | +0.2 to +0.5 | nih.gov |
While bioisosteric replacement can be beneficial, careful consideration of geometric and steric factors is crucial. The topology of azaspiro[3.3]heptanes differs significantly from that of piperidines and piperazines. nih.gov The spirocyclic structure creates a 90° twist in the orientation of the termini and increases the distance between them compared to the corresponding six-membered ring. nih.gov This altered geometry can impact how the molecule fits into a binding pocket. nih.gov Therefore, while azaspiro[3.3]heptanes can mimic certain properties of traditional heterocycles, they are not always a straightforward substitution and their utility must be evaluated on a case-by-case basis. nih.govnih.gov
Analogue Synthesis and Diversification Strategies for N,n Dimethyl 2 Azaspiro 3.3 Heptan 6 Amine Derivatives
Parallel Synthesis and Library Generation from N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine
The rigid, three-dimensional structure of the azaspiro[3.3]heptane core makes it a valuable scaffold in medicinal chemistry, often used as a bioisosteric replacement for more common heterocycles like piperazine (B1678402). acs.orgnih.govresearchgate.netnih.gov The development of synthetic routes amenable to parallel synthesis has been crucial for exploring the chemical space around this core.
A key approach for library generation involves a concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block, which can then be diversified. nih.gov One such method utilizes reductive amination of a readily available aldehyde with various primary amines or anilines. This process is efficient, proceeds in high yield, and is suitable for both large-scale synthesis and the creation of compound libraries. thieme-connect.de The reaction typically involves first forming an iminium ion, which is then reduced to the corresponding amine. thieme-connect.de For instance, the reductive alkylation of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with anilines, followed by cyclization with potassium tert-butoxide, provides a direct route to functionalized 2,6-diazaspiro[3.3]heptanes. thieme-connect.de
This modular approach allows for the rapid generation of a diverse set of derivatives by simply varying the amine input, as demonstrated in the preparation of various 2-benzyl-6-aryl-2,6-diazaspiro[3.3]heptanes. thieme-connect.de
Table 1: Examples of Parallel Synthesis of 2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptanes
| Entry | Aryl Group | Yield |
|---|---|---|
| 7a | Phenyl | 81% |
| 7b | 4-Fluorophenyl | 83% |
| 7c | 4-Methoxyphenyl | 79% |
Data sourced from a study on the synthesis of functionalized 2,6-diazaspiro[3.3]heptanes. thieme-connect.de
The utility of these libraries is further exemplified by their application in palladium-catalyzed aryl amination reactions, yielding a variety of N-Boc-N′-aryl-2,6-diazaspiro[3.3]heptanes. nih.gov Such methods are essential for systematically exploring structure-activity relationships (SAR) in drug discovery programs.
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) involves introducing chemical modifications to a complex molecule at a late step in the synthesis. This strategy is highly valuable as it allows for the diversification of drug candidates without re-synthesizing the entire molecule from scratch. While specific examples targeting this compound are not extensively detailed in the provided literature, general principles for the functionalization of related scaffolds can be considered.
The development of versatile azaspiro[3.3]heptanes carrying multiple "exit vectors" or points for further reaction is a key enabler of LSF. acs.orgnih.gov These pre-installed functional groups allow for subsequent modifications.
A significant challenge in LSF is the selective activation of otherwise inert C–H bonds. Methodologies for the site-selective functionalization of C–H bonds often rely on directing groups that position a metal catalyst in proximity to a specific C–H bond. nih.gov While direct application to the azaspiro[3.3]heptane core is not explicitly shown, template-assisted approaches have been developed for the remote meta-C–H activation of amine-containing structures like anilines and benzylic amines. nih.gov Such a strategy could potentially be adapted to functionalize the carbon skeleton of the azaspiro[3.3]heptane ring system, providing a powerful tool for generating novel analogues.
Modification of the 6-Position and Nitrogen Substituents for Structural Diversity
Achieving structural diversity in derivatives of this compound is primarily accomplished by modifying the substituents at the two nitrogen atoms (positions 2 and 6).
Modification of the Nitrogen at Position 2: The secondary amine in the 2-position of the 2-azaspiro[3.3]heptane scaffold is a common site for modification. A concise and scalable synthesis of N-Boc-2,6-diazaspiro[3.3]heptane provides a key intermediate for diversification. nih.gov This building block is readily used in palladium-catalyzed arene amination reactions to produce a wide array of N-Boc-N′-aryl-2,6-diazaspiro[3.3]heptanes. nih.gov Similarly, reductive amination strategies can be employed to introduce various alkyl and aryl groups at one of the nitrogen atoms, as seen in the synthesis of 2-benzyl-6-aryl derivatives. thieme-connect.de
Modification of the Amine at Position 6: The 6-amino group is another critical handle for introducing structural diversity. The parent compound, 2-azaspiro[3.3]heptan-6-amine, serves as a starting point for these modifications. nih.gov The synthesis of various N-substituted derivatives allows for the fine-tuning of physicochemical properties. For example, an analysis of azaspiro[3.3]heptanes as replacements for common heterocycles found that introducing an N-linked 2-azaspiro[3.3]heptane can increase the lipophilicity (logD7.4) by as much as +0.5, a factor that is critical in drug design. nih.gov
The development of expedient synthetic routes to azaspiro[3.3]heptanes with multiple functional groups enables the creation of highly functionalized building blocks for medicinal chemistry. acs.orgnih.govresearchgate.net For instance, routes have been developed to access 6-functionalized 1-oxaspiro[3.3]heptanes, highlighting the feasibility of introducing diverse chemical moieties at the 6-position of the spirocyclic core. researchgate.net
Synthesis of Amino Acid Analogues Derived from Azaspiro[3.3]heptanes
The rigid spiro[3.3]heptane framework can be incorporated into amino acid structures to create sterically constrained analogues of natural amino acids. These novel amino acids are valuable tools in biochemistry and drug design, particularly for creating peptidomimetics with specific conformational preferences. nih.govresearchgate.netresearchgate.net
Research has led to the successful synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. nih.govresearchgate.net These compounds serve as constrained analogues of the natural amino acids ornithine and γ-aminobutyric acid (GABA), respectively. nih.govresearchgate.netresearchgate.net The synthesis involves constructing the two four-membered rings of the spirocycle through subsequent ring-closure reactions. nih.gov
These conformationally restricted amino acids can act as selective ligands for biological targets and are particularly useful in the design of peptidomimetic drugs. researchgate.netresearchgate.net The incorporation of the 2-azaspiro[3.3]heptane core introduces a defined three-dimensional structure that can enhance binding affinity and selectivity for target proteins.
Future Research Directions in N,n Dimethyl 2 Azaspiro 3.3 Heptan 6 Amine Chemistry
Exploration of Novel Synthetic Routes to Access Underexplored Derivatization Patterns
Current synthetic strategies primarily focus on building the spirocyclic core, with subsequent functionalization often limited to the nitrogen atoms or specific pre-installed functional groups. thieme-connect.denih.gov While effective, these routes can be linear and may not provide efficient access to derivatives with diverse substitution patterns on the carbon skeleton. Future research will likely concentrate on developing more convergent and flexible synthetic methodologies.
A key area for exploration is the development of late-stage functionalization techniques. Methods such as C-H activation could enable the direct introduction of substituents onto the cyclobutane (B1203170) ring of a pre-formed N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine core. This would bypass the need for lengthy de novo syntheses for each new analogue, allowing for rapid generation of diverse compound libraries. Research into regioselective C-H functionalization would be particularly valuable for creating substitution patterns that are currently inaccessible.
Furthermore, existing multi-step syntheses can be optimized and adapted. For instance, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, an analogue of the target compound, relies on the cyclization of 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles. nih.govresearchgate.net Future work could explore variations of this strategy using different building blocks to introduce diverse functional groups at various positions on the scaffold from the outset. The development of routes to versatile, highly functionalized building blocks with multiple orthogonal protecting groups or "exit vectors" for subsequent chemistry will be crucial. nih.govacs.org
| Synthetic Strategy | Description | Potential for Novel Derivatization |
| Late-Stage C-H Activation | Direct functionalization of the carbon skeleton of the pre-formed spirocycle using transition metal catalysis. | Allows for rapid diversification and access to previously inaccessible substitution patterns on the cyclobutane ring. |
| Convergent Ring Construction | Assembling the spirocycle from highly functionalized fragments, rather than building it linearly. | Enables the introduction of multiple points of diversity and complex substituents early in the synthesis. |
| Reductive Amination Routes | Utilizing reductive amination of a functionalized aldehyde followed by intramolecular cyclization. thieme-connect.deresearchgate.net | Adaptable for creating libraries of N-substituted analogues and can be modified to include functionalized amines. |
| [2+2] Cycloaddition | Construction of the four-membered rings via thermal or photochemical [2+2] cycloaddition reactions. researchgate.net | Offers a powerful method for core construction, with potential for introducing functionality via substituted alkenes. |
Development of Asymmetric Methodologies for Enantiopure this compound
While this compound itself is achiral, the introduction of a second, different substituent at the C6 position creates a chiral quaternary center. The controlled synthesis of single enantiomers of such derivatives is a significant challenge but is critical for developing selective biological probes and therapeutic agents. Currently, asymmetric syntheses in this family have largely focused on creating stereocenters at other positions, such as C1. rsc.orgnih.gov
Future research must address the asymmetric synthesis of C6-substituted analogues. A promising approach involves the diastereoselective addition of nucleophiles to a chiral precursor. Methodologies utilizing chiral auxiliaries, such as the Davis-Ellman N-sulfinyl imines, have proven highly effective for the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes and could potentially be adapted. rsc.orgsemanticscholar.orgresearchgate.net This would involve creating a suitable prochiral precursor, such as a 6-oxo or 6-imino-2-azaspiro[3.3]heptane derivative, and exploring its reactions with chiral reagents or catalysts.
Organocatalysis and transition-metal catalysis represent other fertile grounds for investigation. The development of a catalytic, enantioselective alkylation or arylation at the C6 position would be a significant advance. This could involve, for example, the enantioselective deprotonation of a 6-(alkoxycarbonyl)-2-azaspiro[3.3]heptane derivative followed by trapping with an electrophile. Success in this area would provide access to a wide range of enantiomerically pure building blocks for drug discovery. bldpharm.com
| Asymmetric Approach | Principle | Applicability to C6-Stereocenter |
| Chiral Auxiliary-Directed Synthesis | A covalently attached chiral group (e.g., Ellman's auxiliary) directs the stereochemical outcome of a bond-forming reaction. nih.govnih.gov | Potentially high diastereoselectivity for the addition of nucleophiles to a C6-imino or related precursor. |
| Organocatalysis | Use of small, chiral organic molecules to catalyze an enantioselective transformation. | Could be applied to reactions like Michael additions or alkylations on a suitable C6-functionalized substrate. |
| Transition-Metal Catalysis | A chiral ligand-metal complex catalyzes the enantioselective reaction (e.g., hydrogenation, C-C coupling). | Applicable for asymmetric hydrogenation of a C=C bond at C6 or for enantioselective cross-coupling reactions. |
| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. | Useful for separating racemic mixtures of C6-substituted derivatives if a suitable selective reaction can be developed. |
Advanced Applications in Molecular Probe Development and Chemical Biology Toolkits
The rigid three-dimensional arrangement of substituents afforded by the spiro[3.3]heptane core makes it an ideal scaffold for the design of molecular probes and chemical biology tools. tandfonline.comtandfonline.com Its structure allows for precise spatial positioning of functional groups, which is critical for selective interaction with biological targets like enzymes and receptors. tandfonline.com The N,N-dimethylamino group of the title compound can serve as a versatile handle for further modification or as a key pharmacophoric feature.
Future research should focus on incorporating this scaffold into various types of molecular probes. For example, by replacing one of the methyl groups on the amine with a linker attached to a fluorophore (e.g., fluorescein, rhodamine), a series of fluorescent probes could be developed. These probes could be used to visualize biological targets in cells or tissues, aiding in the study of their function and localization.
Another promising avenue is the development of affinity-based probes for target identification. This would involve attaching a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry) to the 2-azaspiro[3.3]heptane scaffold. Such photoaffinity probes, upon binding to their target protein and irradiation with UV light, would form a covalent bond, allowing for subsequent isolation and identification of the protein. The creation of fragment libraries based on the 6-amino-2-azaspiro[3.3]heptane core for screening against a wide range of biological targets is another key direction that could uncover novel biological activities.
Integration with Flow Chemistry and Automated Synthesis Platforms
To fully exploit the potential of the this compound scaffold, methods for its rapid and efficient synthesis and derivatization are required. The integration of synthetic routes with continuous flow chemistry and automated platforms offers a path to achieving this. Flow chemistry can provide significant advantages over traditional batch synthesis, including improved safety, better reaction control, higher yields, and enhanced scalability. uniba.it
Future efforts should be directed at translating existing multi-step batch syntheses of azaspiro[3.3]heptanes into continuous flow processes. For example, cyclization reactions that may be hazardous or difficult to control on a large scale in batch could be rendered safer and more efficient in a flow reactor. uniba.it An automated flow platform could be designed to sequentially perform several reaction steps, such as N-protection, cyclization, functionalization, and deprotection, to generate a library of derivatives with minimal manual intervention.
The combination of automated synthesis with high-throughput screening would create a powerful workflow for accelerating drug discovery. An automated platform could synthesize a library of hundreds of this compound derivatives, which could then be directly plated and screened for biological activity. This approach would dramatically shorten the design-make-test-analyze cycle, enabling the rapid identification of promising lead compounds.
Q & A
Basic: What are the primary synthetic strategies for N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine?
Answer:
The synthesis typically involves spirocyclic ring formation via alkylation or cyclization reactions. A scalable approach for related azaspiro compounds uses hydroxide-facilitated alkylation, as demonstrated in the synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives. Key steps include:
- Ring closure : Reaction of a primary amine (e.g., 2-fluoro-4-nitroaniline) with a bis-bromomethyl oxetane derivative under basic conditions to form the spirocyclic core .
- Optimization : Temperature control (0–25°C), solvent selection (water/THF mixtures), and stoichiometric ratios (1:1.1 amine:alkylating agent) are critical for achieving high yields (>87%) and purity (>99%) .
Advanced: How can synthetic challenges in spirocyclic amine formation be addressed?
Answer:
Challenges like regioselectivity and byproduct formation require:
- Protecting group-free routes : Avoid intermediates prone to side reactions. For example, direct alkylation of unprotected amines reduces steps and improves scalability .
- Purification techniques : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) isolates the target compound from dimeric byproducts.
- Reaction monitoring : Use HPLC or LC-MS to track spirocycle formation and adjust reaction times (typically 12–24 hours) .
Basic: What analytical methods validate the structure and purity of this compound?
Answer:
- NMR spectroscopy : and NMR confirm spirocyclic geometry (e.g., characteristic peaks for azetidine and oxetane rings).
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] = 155.12 for CHN) .
- Purity assessment : Gas chromatography (GC) or HPLC with UV detection (λ = 255 nm) ensures >99% purity .
Advanced: How can contradictory spectroscopic data be resolved during characterization?
Answer:
Discrepancies in NMR or MS data often arise from:
- Conformational flexibility : Spirocyclic compounds may exhibit dynamic behavior in solution. Variable-temperature NMR or DFT calculations can clarify peak splitting .
- Impurity interference : Use orthogonal methods (e.g., IR spectroscopy for functional groups, X-ray crystallography for absolute configuration) to confirm assignments .
Basic: What are the key applications of this compound in drug discovery?
Answer:
this compound serves as:
- A rigid scaffold : Enhances metabolic stability and bioavailability in antibiotics (e.g., TBI-223 for tuberculosis) by restricting conformational freedom .
- Building block : Used in fragment-based drug design for CNS targets due to its sp-rich structure .
Advanced: How does the compound’s thermodynamic stability influence its reactivity?
Answer:
- Ring strain : The spiro[3.3] system balances strain energy (~20 kcal/mol for azaspiro compounds) with stability, enabling selective functionalization .
- Thermal analysis : Differential scanning calorimetry (DSC) reveals decomposition temperatures (>200°C), guiding storage conditions (e.g., -20°C for long-term stability) .
Basic: What safety protocols are recommended for handling this amine derivative?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 5 ppm for similar amines) .
- Spill management : Neutralize acidic residues with bicarbonate and absorb spills using inert materials (e.g., vermiculite) .
Advanced: How can regioselectivity be controlled during functionalization?
Answer:
- Directing groups : Install temporary protecting groups (e.g., Boc) to steer electrophilic attacks to specific positions .
- Catalytic strategies : Palladium-mediated cross-coupling or photoredox catalysis enables selective C–H activation at the azetidine nitrogen .
Basic: What computational tools predict the compound’s behavior in biological systems?
Answer:
- Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., Mycobacterium tuberculosis enzymes) .
- ADMET prediction : Tools like SwissADME estimate permeability (LogP = 1.2) and solubility (LogS = -2.5) .
Advanced: What methodologies enable gram-scale synthesis without compromising yield?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
